molecular formula C17H19F3N4O2 B2452123 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034529-39-8

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2452123
CAS No.: 2034529-39-8
M. Wt: 368.36
InChI Key: DLNJEWVYUKWZPR-UHFFFAOYSA-N
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Description

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c18-17(19,20)12-4-3-5-13(8-12)22-16(25)23-14-9-21-24(10-14)11-15-6-1-2-7-26-15/h3-5,8-10,15H,1-2,6-7,11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNJEWVYUKWZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrazole ring and a trifluoromethyl phenyl group, suggests it may interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H17F3N4O\text{C}_{15}\text{H}_{17}\text{F}_3\text{N}_4\text{O}

Key Characteristics:

  • Molecular Weight: 352.32 g/mol
  • CAS Number: 1003846-21-6
  • Density: Approximately 1.2 g/cm³
  • Boiling Point: 269.8 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The pyrazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. The tetrahydropyran moiety contributes to the compound's solubility and bioavailability, which are crucial for therapeutic efficacy.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant anti-tumor properties, particularly against malignant melanoma. The presence of the trifluoromethyl group is believed to enhance its steric effects, contributing to increased biological activity.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
Anti-tumorMelanoma cell lines (e.g., LOX IMVI)0.116Inhibition of microtubule polymerization
Anti-bacterialMycobacterium tuberculosis<0.5Disruption of cell wall biosynthesis
CytotoxicityHuman keratinocytes>0.5Induction of reactive oxygen species leading to apoptosis

Case Studies

  • Anti-Melanoma Activity:
    A study highlighted the compound's ability to inhibit tubulin polymerization in melanoma cell lines, leading to cell cycle arrest in the G2/M phase. In vivo studies demonstrated significant tumor growth inhibition in murine models without apparent toxicity, confirming its potential as an anti-cancer agent .
  • Anti-Tuberculosis Activity:
    Research has shown that derivatives of this compound exhibit bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Structure-activity relationship (SAR) studies revealed that modifications around the pyrazole core significantly enhance potency, with some derivatives achieving MIC values below 0.5 µM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the pyrazole ring and the phenyl moiety significantly influence biological activity. For instance:

  • Trifluoromethyl Group: Enhances lipophilicity and steric bulk.
  • Tetrahydropyran Moiety: Improves solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Trifluoromethyl on phenylIncreases anti-tumor potency
Methyl group on pyrazoleModulates receptor binding
Hydroxyl or carbonyl groupsPotentially increases reactivity

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and what parameters critically influence yield?

Methodological Answer:
The synthesis typically involves:

Coupling of pyrazole and urea moieties : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tetrahydro-2H-pyran-protected pyrazole intermediate with the 3-(trifluoromethyl)phenyl urea fragment .

Protection/deprotection strategies : The tetrahydro-2H-pyran group acts as a protective group for the pyrazole nitrogen, requiring acidic conditions (e.g., HCl/THF) for removal .

Critical parameters :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Temperature : Optimal coupling occurs at 25–40°C; higher temperatures may degrade the trifluoromethyl group.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling steps .

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